N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Properties
Molecular Formula |
C17H12ClF3N4O |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-12(9-23-25(10)15-4-2-3-7-22-15)16(26)24-11-5-6-14(18)13(8-11)17(19,20)21/h2-9H,1H3,(H,24,26) |
InChI Key |
VVUCSFYMUMFDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid under controlled conditions . The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Another compound with a trifluoromethyl group, used for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of various trifluoromethylated compounds.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
